Ethyl 4-oxo-4-(2-pyridyl)butyrate
Overview
Description
Ethyl 4-oxo-4-(2-pyridyl)butyrate, also known as ethyl acetylpyridine, is a chemical compound widely used in scientific experiments1. It is a member of butanals, a member of pyridines and an aromatic ketone2.
Synthesis Analysis
The synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate is not explicitly mentioned in the search results. However, a method for the synthesis of similar compounds, ethyl 4- (3-pyridyl)- and 4- (4-pyridyl)-2-oxobutenoates, has been reported. This method involves the condensation of 3-pyridinecarbaldehyde and 4-pyridinecarbaldehyde monohydrate respectively with ethyl pyruvate, esterification of the target acids, and hydrolysis of the corresponding ethyl ester ketals in the presence of FeCl36H2O3.Molecular Structure Analysis
The molecular formula of Ethyl 4-oxo-4-(2-pyridyl)butyrate is C11H13NO31. The molecular weight is 207.23 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 4-oxo-4-(2-pyridyl)butyrate are not detailed in the search results. However, it’s worth noting that similar compounds, such as ethyl 2-oxo-4-phenylbutyrate, have been reported to undergo bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate45.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-oxo-4-(2-pyridyl)butyrate are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Isomeric Enaminones : The synthesis and structure of two isomeric enaminones were studied, highlighting the versatility of ethyl 4-oxo-4-(2-pyridyl)butyrate in creating different tautomeric forms in both the cyclic part (pyrone ring) and the side chain. This study contributes to our understanding of the structural diversity and tautomerism in chemical compounds (Brbot-Šaranović et al., 2001).
Organic Synthesis and Chemical Reactions
- Regioselective Synthesis of Pyridine Derivatives : Ethyl 4,4,4-trifluoro-3-oxo-butyrate, a related compound, was used to synthesize pyridine derivatives, demonstrating the application of ethyl 4-oxo compounds in regioselective synthesis (Yang et al., 2013).
- Novel Synthesis of 2H-pyran-2-one Compounds : A new synthesis method for 2H-pyran-2-one compounds was developed using a reaction with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, showcasing innovative approaches to synthesizing pyranone compounds (Gelmi & Pocar, 1992).
- Synthesis of Compounds with Marine Fungi : The marine fungus Penicillium sp. was found to produce new compounds, one of which was butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate, demonstrating the potential of marine organisms in producing novel compounds related to ethyl 4-oxo derivatives (Wu et al., 2010).
Biomedical Applications
- Synthesis of DNA Fragments : Ethyl 2-(4-pyridyl)ethyl was used as a protecting group in the synthesis of deoxyribooligonucleotides, illustrating the application of ethyl 4-oxo derivatives in the field of genetics and molecular biology (Hamamoto et al., 1989).
- Inhibitors of Blood Platelet Aggregation : Ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate was found to have potent inhibitory activity against blood platelet aggregation, indicating its potential therapeutic applications (Nishi et al., 1983).
Chemical Synthesis and Analysis
- Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed annulation to synthesize tetrahydropyridines, showing the role of ethyl 4-oxo derivatives in complex organic syntheses (Zhu et al., 2003).
- Synthesis of Fused Heterocyclic Compounds : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized, further highlighting the use of ethyl 4-oxo derivatives in creating complex molecular structures (Wang et al., 2012).
Safety And Hazards
Specific safety and hazard information for Ethyl 4-oxo-4-(2-pyridyl)butyrate is not provided in the search results.
Future Directions
The future directions of Ethyl 4-oxo-4-(2-pyridyl)butyrate are not explicitly mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
ethyl 4-oxo-4-pyridin-2-ylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERJELJQXCHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435650 | |
Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(2-pyridyl)butyrate | |
CAS RN |
26749-23-5 | |
Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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